2-[3-(Trifluoromethyl)cyclobutyl]acetaldehyde
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Overview
Description
2-[3-(Trifluoromethyl)cyclobutyl]acetaldehyde is an organic compound with the molecular formula C7H9F3O and a molecular weight of 166.14 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a cyclobutyl ring, which is further connected to an acetaldehyde group. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Preparation Methods
The synthesis of 2-[3-(Trifluoromethyl)cyclobutyl]acetaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclobutyl derivatives and trifluoromethylating agents.
Reaction Conditions:
Industrial Production: Industrial production methods may involve large-scale reactions in specialized reactors, with careful control of temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
2-[3-(Trifluoromethyl)cyclobutyl]acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-[3-(Trifluoromethyl)cyclobutyl]acetaldehyde has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-(Trifluoromethyl)cyclobutyl]acetaldehyde involves its interaction with various molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the aldehyde group can form covalent bonds with nucleophiles, leading to various biochemical effects .
Comparison with Similar Compounds
2-[3-(Trifluoromethyl)cyclobutyl]acetaldehyde can be compared with other similar compounds, such as:
2-(3-(Trifluoromethyl)phenyl)acetaldehyde: This compound has a phenyl ring instead of a cyclobutyl ring, which can lead to different chemical and biological properties.
(3-Chloro-phenyl)-acetaldehyde: The presence of a chloro group instead of a trifluoromethyl group can significantly alter the compound’s reactivity and applications.
Properties
Molecular Formula |
C7H9F3O |
---|---|
Molecular Weight |
166.14 g/mol |
IUPAC Name |
2-[3-(trifluoromethyl)cyclobutyl]acetaldehyde |
InChI |
InChI=1S/C7H9F3O/c8-7(9,10)6-3-5(4-6)1-2-11/h2,5-6H,1,3-4H2 |
InChI Key |
GKCNNXCJFWINJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1C(F)(F)F)CC=O |
Origin of Product |
United States |
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